molecular formula C14H8ClNO2 B6396559 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261969-26-9

3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6396559
CAS No.: 1261969-26-9
M. Wt: 257.67 g/mol
InChI Key: RVTDXMKYXJWLKM-UHFFFAOYSA-N
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Description

3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based compound featuring a chlorine substituent at the 3-position, a cyano group at the 3'-position, and a carboxylic acid moiety at the 4-position. This structure combines electron-withdrawing groups (Cl and CN) that significantly influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-chloro-4-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTDXMKYXJWLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688794
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-26-9
Record name 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Functional Groups: The chlorine, cyano, and carboxylic acid groups are introduced through various substitution reactions. For example, the chlorine atom can be introduced via chlorination, while the cyano group can be added through a cyanation reaction using reagents like copper(I) cyanide.

    Final Product Formation: The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Synthetic Preparation via Cross-Coupling Reactions

The biphenyl core is typically constructed using Suzuki-Miyaura cross-coupling , a widely employed method for aryl-aryl bond formation. Key steps include:

  • Step 1 : Coupling of a 4-bromo-3-chlorobenzoic acid derivative with a 3-cyanophenylboronic acid.

  • Step 2 : Catalysis by Pd(PPh₃)₄ in a 1,4-dioxane/H₂O (4:1) solvent system at 80°C for 16 hours .

  • Step 3 : Purification via column chromatography (ethyl acetate/petroleum ether) to isolate the product .

Typical Yields : 70–85% .

Reactions at the Carboxylic Acid Group

The -COOH group participates in classical acid-derived transformations:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification CH₃OH, H₂SO₄ (cat.), refluxMethyl 3-chloro-3'-cyano-biphenyl-4-carboxylate92%
Amidation SOCl₂, followed by NH₃/amineCorresponding amide derivatives65–78%
Salt Formation NaOH/H₂OSodium salt (water-soluble derivative)Quant.

Reactivity of the Chloro Substituent

The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction TypeReagents/ConditionsProductNotesSource
Hydrolysis CuCN, DMF, 150°C3-Hydroxy-3'-cyano-biphenyl-4-carboxylic acidRequires elevated temperatures
Amination NH₃, CuI, K₂CO₃, 120°C3-Amino-3'-cyano-biphenyl-4-carboxylic acidLimited by steric hindrance
Cyanation KCN, Pd(OAc)₂, DMF3,3'-Dicyano-biphenyl-4-carboxylic acidLow yield (∼35%)

Transformations of the Cyano Group

The -CN group at the 3'-position is versatile:

Reaction TypeReagents/ConditionsProductSelectivitySource
Reduction H₂, Ra-Ni, EtOH3-Chloro-3'-aminomethyl-biphenyl-4-carboxylic acidPartial over-reduction observed
Hydrolysis H₂SO₄ (conc.), reflux3-Chloro-3'-carboxy-biphenyl-4-carboxylic acidRequires harsh conditions
Cycloaddition NaN₃, CuI, DMSOTetrazole derivativesMicrowave-assisted (80°C)

Electrophilic Aromatic Substitution (EAS)

The biphenyl system undergoes EAS preferentially at the 4'-position due to electron-withdrawing effects from -Cl and -CN:

Reaction TypeReagents/ConditionsProductRegioselectivitySource
Nitration HNO₃/H₂SO₄, 0°C3-Chloro-3'-cyano-4'-nitro-biphenyl-4-carboxylic acidMajor (>90%)
Sulfonation ClSO₃H, CH₂Cl₂, 25°C3-Chloro-3'-cyano-4'-sulfo-biphenyl-4-carboxylic acidModerate (∼60%)

Photochemical Stability

Under UV irradiation (254 nm), the compound undergoes partial decomposition via:

  • Norrish-Type I cleavage of the cyano group .

  • Decarboxylation at the 4-carboxylic acid site .

Industrial-Scale Modifications

  • Continuous-Flow Synthesis : Optimized Suzuki couplings achieve 95% conversion with residence times <2 hours .

  • Recrystallization : Purification using ethanol/water mixtures improves purity to >99% .

Key Challenges and Limitations

  • Steric Hindrance : Bulky substituents reduce reaction rates in NAS and EAS .

  • Side Reactions : Competing decarboxylation occurs above 200°C .

  • Solubility Issues : Limited solubility in non-polar solvents complicates large-scale processing .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The chlorine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction Reactions : The cyano group can be reduced to amine derivatives, expanding its utility in medicinal chemistry.
  • Oxidation Reactions : The carboxylic acid group can be oxidized to form derivatives that may have different biological activities .

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid exhibits potential biological activities. Studies have explored its:

  • Antimicrobial Activity : Investigations into its efficacy against various bacterial strains are ongoing.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Medicinal Chemistry

Drug Development Potential
The compound is being explored as a pharmacophore in the development of new drugs. Its ability to interact with biological macromolecules makes it a candidate for:

  • Targeted Drug Design : The structural features allow for modifications that can enhance selectivity and efficacy against specific diseases.
  • Formulation Development : It can be incorporated into drug formulations to improve solubility and bioavailability .

Material Science

Liquid Crystal Applications
this compound is utilized in the production of liquid crystals due to its unique molecular structure. It contributes to:

  • Thermotropic Liquid Crystals : These materials are essential in display technologies.
  • Polymer Chemistry : Its derivatives can be used to create polymers with tailored properties for specific industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study published in RSC Advances highlighted its potential as a scaffold for synthesizing novel antimicrobial agents .
  • Research presented at various chemistry conferences discussed its role in developing liquid crystal displays, emphasizing its importance in material science .

Mechanism of Action

The mechanism of action of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic bonds with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl (3), CN (3'), COOH (4) C₁₄H₈ClNO₂ 265.67* Strong electron-withdrawing groups; high acidity
3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylic acid Cl (3), F (3'), COOH (4) C₁₃H₈ClFO₂ 254.66 Moderate EWG; halogen synergy
3-Chloro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid Cl (3), OCH₃ (4'), COOH (4) C₁₄H₁₁ClO₃ 262.69 Electron-donating (OCH₃) vs. EWG (Cl)
3',5'-Dichloro-4-fluoro-biphenyl-3-carboxylic acid Cl (3',5'), F (4), COOH (3) C₁₃H₇Cl₂FO₂ 285.10 Multi-halogenated; enhanced hydrophobicity
4-AMINO-3'-CYANO-[1,1'-BIPHENYL]-3-CARBOXYLIC ACID NH₂ (4), CN (3'), COOH (3) C₁₄H₁₀N₂O₂ 238.24 Amino group introduces basicity
4'-Chloro-2-methoxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid Cl (4'), OCH₃ (2), CH₃ (3') C₁₅H₁₃ClO₃ 276.72 Mixed substituents; steric hindrance

*Calculated based on structure.

Key Observations:

  • Electron Effects: The cyano and chlorine groups in the target compound create a strong electron-withdrawing environment, increasing the acidity of the carboxylic acid group compared to methoxy- or methyl-substituted analogs .
  • Solubility: Halogenated derivatives (e.g., 3',5'-dichloro-4-fluoro analog ) exhibit lower aqueous solubility due to hydrophobicity, whereas amino-substituted compounds (e.g., ) may show improved solubility in polar solvents.

Key Findings:

  • MOFs and Sensors: Fluorinated and cyano-substituted biphenyls are prioritized in luminescent MOFs due to their ability to coordinate with lanthanides or transition metals, enabling applications in chemical sensing and imaging .
  • Pharmaceuticals: Methoxy and amino derivatives are commonly used as intermediates in drug synthesis, leveraging their tunable electronic properties .

Table 3: Hazard Comparison

Compound Name Hazard Statements (GHS) Precautions
This compound Likely H315, H319, H335* Use PPE, avoid inhalation
4'-Chloro-2-methoxy-3'-methyl analog H315, H319, H335 P261, P305+P351+P338
2'-Chloro-4'-methyl-5-nitro analog Not specified Assume toxicity; handle in fume hood

*Inferred from structurally similar compounds.

Biological Activity

3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this compound may not be extensively documented, similar compounds have been synthesized using various techniques such as nucleophilic substitutions and condensation reactions. The presence of functional groups such as chloro and cyano significantly influences the reactivity and biological properties of the compound.

Cytotoxicity

A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. Studies have reported that derivatives of similar compounds exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and other tumor cell lines. For instance, a related study indicated that certain derivatives had a CC50CC_{50} (the concentration required to kill 50% of cells) below 1 µM against sensitive cell lines, demonstrating potent anti-cancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineCC50CC_{50} (µM)Selective Cytotoxicity Index
1dCOLO201< 1High
1dMDA-MB-231> 10Low
1dSK-BR-3> 10Low

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of compounds related to this compound. Various studies have demonstrated that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to higher values depending on the specific bacterial strain tested .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
9E. coli0.170.23
3S. Typhimurium0.23-
-B. cereus--

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups such as chloro and cyano enhances its reactivity towards biological targets. Research indicates that modifications at different positions on the biphenyl structure can lead to variations in cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

  • Study on Antitumor Activity : A derivative exhibited potent antitumor activity in SCID mice with KB tumors, achieving significant tumor reduction at low doses, indicating promising therapeutic potential .
  • Cytotoxicity Assessment : A comparative analysis revealed that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, underscoring their potential for targeted cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?

Methodological Answer:
A two-step approach is commonly employed:

Suzuki-Miyaura Cross-Coupling : React 4-bromo-3-chlorobenzoic acid with 3-cyanophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O with Na₂CO₃ as a base at 80–90°C for 12–24 hours .

Purification : Post-reaction, extract the product using ethyl acetate, wash with brine, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% acetic acid). Recrystallization from ethanol/water (7:3 v/v) enhances purity (>98% by HPLC) .

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 1:1). Residual palladium can be removed using scavengers like SiliaMetS Thiol.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions. Expected signals:
    • Carboxylic proton (δ ~12.5 ppm, broad singlet).
    • Aromatic protons (δ 7.2–8.1 ppm, split due to chloro/cyano groups) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) and detect impurities .
  • Mass Spectrometry (HRMS) : Exact mass (calculated for C₁₄H₇ClN₂O₂: 294.0165) confirms molecular ion [M-H]⁻ .
  • X-Ray Crystallography : For crystalline samples, refine structures using SHELXL to resolve dihedral angles between biphenyl rings (e.g., 6.8° deviation observed in analogous compounds) .

Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

  • MOF Synthesis : Combine the carboxylic acid with Zn(NO₃)₂·6H₂O or Eu³+ salts in DMF/EtOH under solvothermal conditions (120°C, 48 hours). The carboxylate group acts as a bridging ligand .
  • Characterization :
    • Powder XRD : Confirm framework topology (e.g., UiO-66 analog).
    • Luminescence Spectroscopy : Monitor emission shifts (e.g., ligand-to-metal charge transfer) for sensing applications.
    • Surface Area Analysis (BET) : Assess porosity (~500–1000 m²/g for biphenyl-based MOFs).
      Applications : Detect nitroaromatics (e.g., TNT) via fluorescence quenching .

Advanced: What strategies evaluate the compound’s biological activity, such as antimicrobial or anticancer potential?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Cyclooxygenase-2 (COX-2) : Incubate with recombinant COX-2 (10 µM compound, 37°C, 30 min) and measure prostaglandin E₂ production via ELISA .
    • Kinase Targets : Use ATP-Glo™ assays for IC₅₀ determination (e.g., EGFR tyrosine kinase).
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay on cancer lines (e.g., HeLa, IC₅₀ ~50–100 µM expected for biphenyl analogs).
    • Apoptosis Detection : Annexin V/PI staining followed by flow cytometry .

Advanced: How to resolve contradictions in reported solubility or crystallinity data?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Crystallization Screening : Employ high-throughput platforms (e.g., CrystalFormer®) with 96 solvents to identify optimal conditions (e.g., DMSO/water for needle-shaped crystals) .
  • Thermogravimetric Analysis (TGA) : Differentiate hydrated vs. anhydrous forms (weight loss ~5% at 100°C indicates hydration) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density maps. The chloro group at position 3 shows higher electrophilicity (Fukui index f⁻ ~0.12) than the cyano group .
  • Molecular Dynamics (MD) : Simulate reaction trajectories with explicit solvent (e.g., DMSO) to predict SNAr pathways at the chloro site .

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